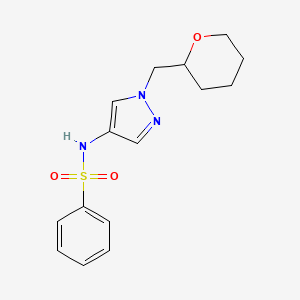
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a complex organic compound that features a tetrahydro-2H-pyran ring, a pyrazole ring, and a benzenesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the oxa-6π-electrocyclization of dienones, a common method for synthesizing 2H-pyrans.
Synthesis of the Pyrazole Ring: Pyrazoles can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the tetrahydro-2H-pyran and pyrazole intermediates with benzenesulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide can undergo various chemical reactions:
Oxidation: The tetrahydro-2H-pyran ring can be oxidized to form lactones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Lactones and sulfoxides.
Reduction: Amines and alcohols.
Substitution: Various substituted sulfonamides.
科学的研究の応用
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with unique properties such as enhanced conductivity or stability.
作用機序
The mechanism of action of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can interact with metal ions, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- **N-(1-(2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide
- **N-(1-(tetrahydro-2H-thiopyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide
Uniqueness
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is unique due to the presence of the tetrahydro-2H-pyran ring, which imparts specific steric and electronic properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
生物活性
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure comprising a pyrazole ring linked to a benzenesulfonamide moiety, with a tetrahydro-2H-pyran substituent. The molecular formula is C15H20N4O2S, and its molecular weight is approximately 320.41 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds containing the pyrazole moiety often exhibit significant biological activities, particularly in the inhibition of various enzymes and receptors. The sulfonamide group enhances solubility and bioavailability, which can improve pharmacokinetic properties.
Enzyme Inhibition
- MurB Inhibition : Similar pyrazole derivatives have shown effectiveness against the MurB enzyme in Mycobacterium tuberculosis, suggesting that this compound may inhibit bacterial cell wall synthesis through similar mechanisms .
- Lipoxygenase Inhibition : Compounds with similar structures have been reported to inhibit human platelet-type lipoxygenase, which plays a role in inflammatory processes. This inhibition could lead to anti-inflammatory effects .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives are known for their antibacterial and antifungal activities. For instance, compounds with similar configurations have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research on related compounds indicates that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis through interaction with specific proteins involved in cell cycle regulation.
Case Studies and Research Findings
- Study on Pyrazole Derivatives : A study synthesized various pyrazole-benzofuran hybrids and evaluated their MurB inhibitory activity, revealing that modifications at the aryl moiety significantly affected potency .
- Anticancer Screening : Another study assessed the cytotoxicity of several sulfonamide derivatives against cancer cell lines, highlighting that certain substitutions led to enhanced activity compared to standard treatments .
- Inflammation Models : Experimental models demonstrated that related compounds reduced inflammatory markers in vivo, suggesting therapeutic potential for inflammatory diseases .
特性
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c19-22(20,15-7-2-1-3-8-15)17-13-10-16-18(11-13)12-14-6-4-5-9-21-14/h1-3,7-8,10-11,14,17H,4-6,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRECCGABVQEQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














